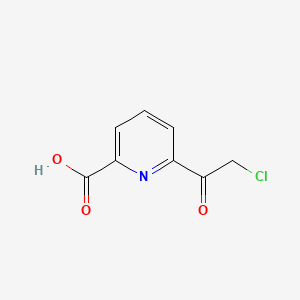









|
REACTION_CXSMILES
|
[O:1]=[C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([O:17]C)=[O:16])[N:10]=1)[CH2:3]C(OCC)=O.O.S(Cl)([Cl:23])(=O)=O>C(OCC)(=O)C>[Cl:23][CH2:3][C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([OH:17])=[O:16])[N:10]=1)=[O:1]
|


|
Name
|
ethyl 3-oxo-3-(6-methoxycarbonyl-2-pyridyl)propionate
|
|
Quantity
|
41.4 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(CC(=O)OCC)C1=NC(=CC=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
42 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
35.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
83 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
414 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the obtained solution was then cooled to a temperature between 5° C. and 10° C
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, a solution obtained
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the above cooled solution over approximately 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
Thereafter, the obtained mixture was stirred at a temperature between 10° C. and 20° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled away from the reaction solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was continuously heated at a temperature between approximately 90° C. and 100° C. for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
|
Type
|
ADDITION
|
|
Details
|
Thereafter, the obtained mixed
|
|
Type
|
ADDITION
|
|
Details
|
suspension (containing crystals)
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to approximately 10° C.
|
|
Type
|
STIRRING
|
|
Details
|
it was then stirred for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(=O)C1=NC(=CC=C1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.99 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |